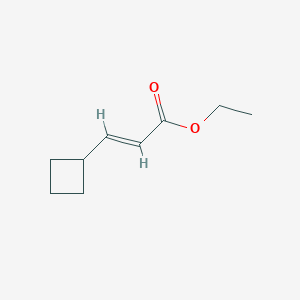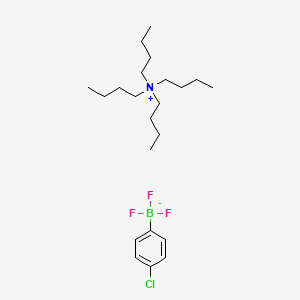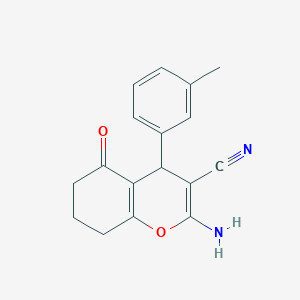![molecular formula C19H15ClN4O2S B3037117 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439109-02-1](/img/structure/B3037117.png)
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure would be based on the pyrazolo[1,5-a]pyrimidine core, with a chlorophenyl group at the 3-position and a methylphenylsulfonyl group at the 6-position. The exact structure would depend on the specific configuration of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and chloro groups, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the sulfonyl group could influence its solubility and reactivity .Scientific Research Applications
Antagonism of Serotonin 5-HT6 Receptors
A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, including derivatives related to 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine, demonstrated potent antagonistic activity against serotonin 5-HT6 receptors (Ivachtchenko et al., 2011). This research explored the structure-activity relationship and found that specific substituents significantly affect receptor antagonistic activity.
Antimicrobial and Anticancer Properties
Some derivatives of the pyrazolo[1,5-a]pyrimidine family showed promising antimicrobial and anticancer properties. In a study, heterocyclic compounds including those structurally similar to 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine were synthesized and incorporated into polyurethane varnishes and printing ink paste, displaying effective antimicrobial effects (El‐Wahab et al., 2015).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and characterization of various pyrazolo[1,5-a]pyrimidine derivatives, including those similar to the compound . This includes exploring different synthetic routes and characterizing the structural properties through spectral data (Kaping et al., 2020). Such studies are crucial for understanding the chemical nature and potential applications of these compounds.
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, potentially offering a new avenue for treating Mycobacterium tuberculosis. Research into the structure-activity relationship of these compounds, including derivatives of 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine, has led to the identification of effective analogues with low toxicity and good stability (Sutherland et al., 2022).
Antiviral and Anti-Inflammatory Applications
Further investigations into the pyrazolo[1,5-a]pyrimidine family have uncovered their potential as antiviral and anti-inflammatory agents. Studies focusing on derivatives structurally related to 3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine have shown promising results in vitro against various pathogens and inflammation models (El-Dean et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylphenyl)sulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-12-2-8-15(9-3-12)27(25,26)17-11-22-19-16(10-23-24(19)18(17)21)13-4-6-14(20)7-5-13/h2-11H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMIFJMXYKWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3037036.png)



![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)



![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)

![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)

